molecular formula C10H8N2O3 B1414834 4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde CAS No. 1042775-08-5

4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde

Cat. No.: B1414834
CAS No.: 1042775-08-5
M. Wt: 204.18 g/mol
InChI Key: PPMZOIYDTOEXKS-UHFFFAOYSA-N
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Description

“4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C10H8N2O3 . It is used in various fields of research and development .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H8N2O3/c13-5-8-1-3-9(4-2-8)14-6-10-11-7-15-12-10/h1-5,7H,6H2 . The molecular weight of this compound is 204.19 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Synthesis and Optical Studies

  • Optical Studies in Metal Complexes : The synthesis of 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes and their optical absorption spectra have been investigated. This research suggests potential applications in materials science, particularly in understanding the optical properties of such complexes (Mekkey, Mal, & Kadhim, 2020).

Synthesis Techniques

  • Efficient Synthesis Methods : A study developed an efficient approach for synthesizing mono- and bis((1,2,4)-oxadiazol)benzaldehydes, starting from benzamidoxime. This highlights the compound's versatility in chemical synthesis and potential applications in creating various derivatives (Crestey, Lebargy, Lasne, & Perrio, 2007).

Antimicrobial Properties

Computational Investigations

  • Computational Analysis : A computational study on a benzaldehyde benzofuran derivative, closely related to the compound , investigated molecular properties like molecular orbitals and electrostatic potential maps. Such studies are crucial in predicting the behavior of similar compounds in various applications (Mallikarjunaiah, Girish, & Gurumurthy, 2021).

Nanoparticle Formation

  • Nanotechnology Applications : Research into the fabrication of nanoparticles from oxadiazole derivatives showcases potential applications in nanotechnology and material science, given their unique size-dependent properties (Alsahib, Awad, & Thejeel, 2019).

Safety and Hazards

The safety information for “4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate precautions should be taken while handling this compound .

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may target various enzymes or proteins essential for the survival and replication of these pathogens.

Mode of Action

The oxadiazole moiety is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound may interact with its targets through hydrogen bonding, potentially disrupting their normal function.

Biochemical Analysis

Biochemical Properties

4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high binding affinity to certain enzymes, which can lead to enzyme inhibition or activation . For instance, it has been observed to interact with topoisomerase II DNA gyrase B, an enzyme crucial for DNA replication and repair . The interaction between this compound and this enzyme can inhibit its activity, thereby affecting the replication process of cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway, a crucial signaling pathway involved in programmed cell death . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins . This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of specific genes, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity . In in vitro studies, prolonged exposure to this compound has been shown to induce cytotoxic effects in cancer cells, leading to decreased cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and impaired organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and reduction . The metabolites of this compound can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . These metabolic processes can affect the compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, such as albumin, which facilitates its distribution throughout the body . The localization and accumulation of this compound in specific tissues can influence its pharmacological and toxicological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications . For instance, the presence of a nuclear localization signal (NLS) can direct this compound to the nucleus, where it can interact with DNA and transcription factors . Similarly, mitochondrial targeting signals can facilitate the localization of this compound to the mitochondria, where it can affect mitochondrial function and induce apoptosis .

Properties

IUPAC Name

4-(1,2,4-oxadiazol-3-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-5-8-1-3-9(4-2-8)14-6-10-11-7-15-12-10/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMZOIYDTOEXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042775-08-5
Record name 4-[(1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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